3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride

Description

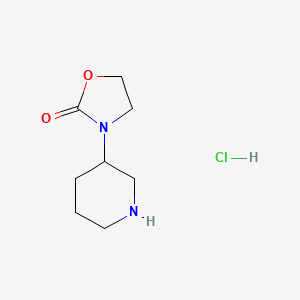

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride is a compound that features a piperidine ring fused with an oxazolidinone moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperidine ring, a common structural motif in many bioactive molecules, contributes to its biological activity.

Properties

Molecular Formula |

C8H15ClN2O2 |

|---|---|

Molecular Weight |

206.67 g/mol |

IUPAC Name |

3-piperidin-3-yl-1,3-oxazolidin-2-one;hydrochloride |

InChI |

InChI=1S/C8H14N2O2.ClH/c11-8-10(4-5-12-8)7-2-1-3-9-6-7;/h7,9H,1-6H2;1H |

InChI Key |

GNYDUFKAQHHUQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)N2CCOC2=O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with carbonyl compounds under controlled conditions. For instance, the reaction of piperidine with ethyl chloroformate followed by cyclization can yield the desired oxazolidinone structure .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow chemistry and catalytic reactions to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the oxazolidinone ring to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the piperidine ring .

Scientific Research Applications

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The oxazolidinone moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- Piperidin-3-yl(2-thienyl)methanone hydrochloride

- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride

- 1-(3-Piperidinyl)ethanone hydrochloride

- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride

Uniqueness

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride is unique due to the combination of the piperidine and oxazolidinone rings, which confer distinct chemical and biological properties.

Biological Activity

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride is a chemical compound that belongs to the oxazolidinone class, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring fused to an oxazolidinone structure, with the hydrochloride form enhancing its solubility and stability. The molecular formula is CHClNO, and its structural characteristics contribute to its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the ribosome, blocking the formation of essential protein complexes necessary for bacterial growth .

- Enzyme Interaction : Interaction studies indicate that this compound modulates the activity of cytochrome P450 enzymes, impacting drug metabolism pathways. Depending on the isoform involved, it can either inhibit or activate these enzymes.

- Cytotoxicity : In vitro studies have shown varying levels of cytotoxicity against different cell lines. For instance, compounds within the oxazolidinone class have demonstrated selective toxicity towards cancer cells while sparing normal cells .

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL | |

| Streptococcus pneumoniae | 1 µg/mL | |

| Mycobacterium tuberculosis | 2 µg/mL |

Table 2: Cytotoxicity Profile

| Cell Line | IC (µM) | Reference |

|---|---|---|

| L929 (normal fibroblast) | >100 | |

| A549 (lung carcinoma) | 25 | |

| HepG2 (liver carcinoma) | 30 |

Case Studies

Case Study 1: Antimicrobial Efficacy Against Resistant Strains

A study evaluated the antimicrobial efficacy of this compound against various resistant strains, including MRSA and enterococci. The results indicated that the compound exhibited potent activity at low concentrations, suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Cytotoxicity in Cancer Models

In another study focusing on anticancer properties, the compound was tested against several cancer cell lines. It showed selective cytotoxicity towards cancer cells while demonstrating minimal effects on normal cells. This selectivity highlights its potential for developing targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.